

# "gas-phase chemistry of iodous acid"

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An In-depth Technical Guide on the Gas-Phase Chemistry of **Iodous Acid** (HIO<sub>2</sub>)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The gas-phase chemistry of **iodous acid** (HIO<sub>2</sub>) is a challenging field of study due to the high reactivity and instability of the molecule. Consequently, the available quantitative data relies heavily on computational chemistry. Experimental data on the kinetics of gas-phase HIO<sub>2</sub> reactions are scarce. This guide summarizes the current state of knowledge, drawing primarily from theoretical studies, and outlines the experimental methodologies that are being used to investigate related reactive iodine species.

## Introduction

**Iodous acid** (HIO<sub>2</sub>) is an iodine oxoacid that has garnered increasing interest due to its potential role in atmospheric chemistry, particularly in new particle formation in marine and polar regions[1]. Its high reactivity makes it a transient but potentially important intermediate in the complex cycle of atmospheric iodine. Understanding the gas-phase chemistry of HIO<sub>2</sub> is crucial for accurately modeling iodine-mediated atmospheric processes and their impact on climate and air quality. This guide provides a comprehensive overview of the current understanding of the formation, reactions, and thermochemistry of gas-phase HIO<sub>2</sub>, with a focus on its most stable isomer, HOIO.

## Thermochemistry and Structure

**Iodous acid** exists in several isomeric forms, with HOIO being the most stable in the gas phase. Another notable isomer is HOOI. Computational studies have been instrumental in

determining their thermochemical properties.

**Table 1: Calculated Thermochemical Properties of HIO2 Isomers at 298 K**

Property	HOIO	HOOI	Reference
Standard Enthalpy of Formation ( $\Delta_f H^\circ_{298}$ K)	$-24.8 \pm 0.9$ kJ mol <sup>-1</sup>	$18.7 \pm 0.4$ kJ mol <sup>-1</sup>	[2][3]
Standard Entropy ( $S^\circ_{298}$ K)	Data not available	Data not available	
Heat Capacity (Cp)	Data not available	Data not available	

Note: The thermochemical data presented are derived from high-level quantum chemical calculations (e.g., CCSD(T)) and await experimental verification.

## Gas-Phase Formation of Iodous Acid

Computational studies have identified two primary formation pathways for HOIO in the gas phase[4]:

- $\text{IO} + \text{OH} \rightarrow \text{HOIO}$
- $\text{I} + \text{HO}_2 \rightarrow \text{HOIO}$

These reactions involve key radical species present in the atmosphere, highlighting the potential for HIO2 to be formed under atmospherically relevant conditions.

## Gas-Phase Reactions of Iodous Acid

The high reactivity of HIO2 means it can be removed from the atmosphere through various reaction pathways. The reaction with the hydroxyl radical (OH) is considered a major sink.

### Reaction with OH Radicals

The reaction of HOIO with OH can proceed via two main channels: H-abstraction and OH-abstraction.

- H-abstraction:  $\text{HOIO} + \text{OH} \rightarrow \text{OIO} + \text{H}_2\text{O}$
- OH-abstraction:  $\text{HOIO} + \text{OH} \rightarrow \text{IO} + \text{H}_2\text{O}_2$

Computational studies have shown that the H-abstraction channel is significantly exergonic and dominates at tropospheric temperatures[2][3].

**Table 2: Calculated Rate Constants for the Reaction of HOIO with OH**

Reaction Channel	Rate Constant Expression ( $\text{cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ )	Temperature Range (K)	Reference
H-abstraction	$k(T) = 2.22 \times 10^{-19} * T^{183} * \exp(-4.9 \text{ kJ mol}^{-1} / RT)$	250–2500	[2][3]
OH-abstraction	$k(T) = 7.73 \times 10^{-21} * T^{266} * \exp(-70.2 \text{ kJ mol}^{-1} / RT)$	250–2500	[2][3]

The long atmospheric lifetime of HOIO with respect to the reaction with OH (estimated to be around 64 years) suggests that other loss processes, such as photolysis or reactions with other species, may also be important[3].

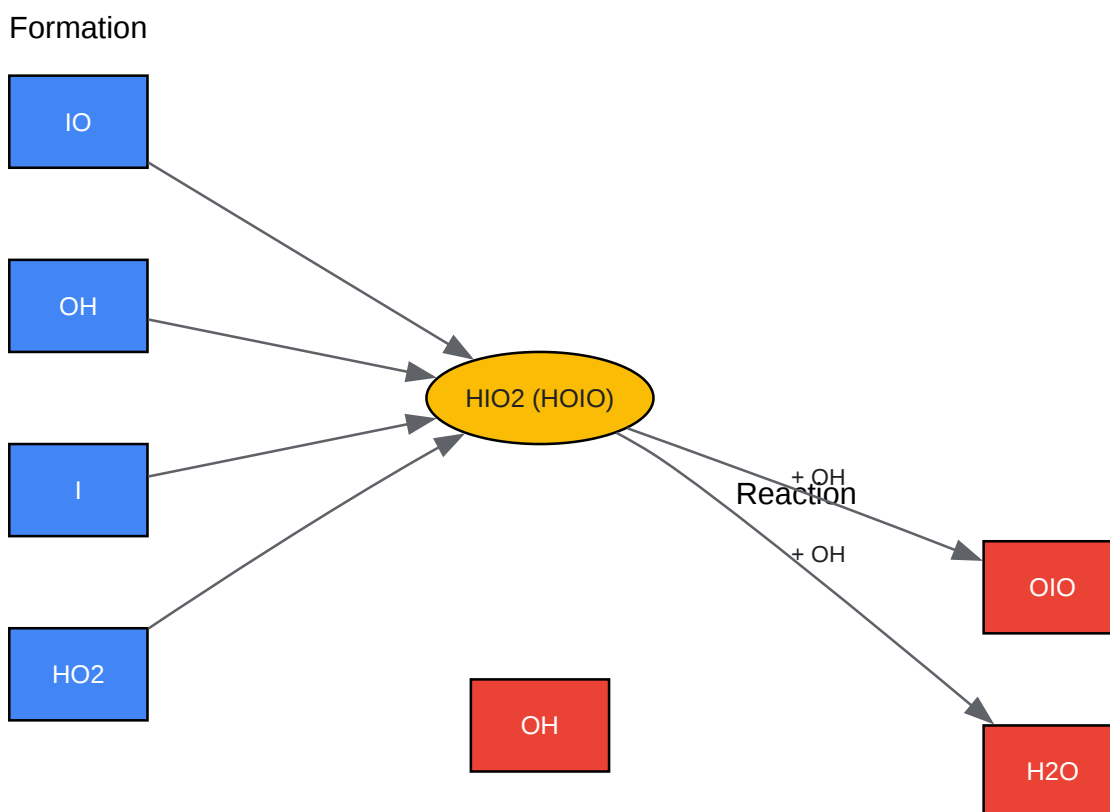
## Other Potential Reactions

While quantitative data are lacking, other potential gas-phase reactions of HIO2 that warrant investigation include:

- Photolysis:  $\text{HIO}_2 + h\nu \rightarrow \text{products}$
- Reaction with Ozone:  $\text{HIO}_2 + \text{O}_3 \rightarrow \text{products}$
- Reactions with Nitrogen Oxides:  $\text{HIO}_2 + \text{NO}_x (\text{NO}, \text{NO}_2) \rightarrow \text{products}$
- Self-Reaction:  $\text{HIO}_2 + \text{HIO}_2 \rightarrow \text{products}$

## Proposed Gas-Phase Reaction Network

The following diagram illustrates the key proposed pathways for the formation and primary reaction of gas-phase **iodous acid** (HOIO), based on current computational studies.



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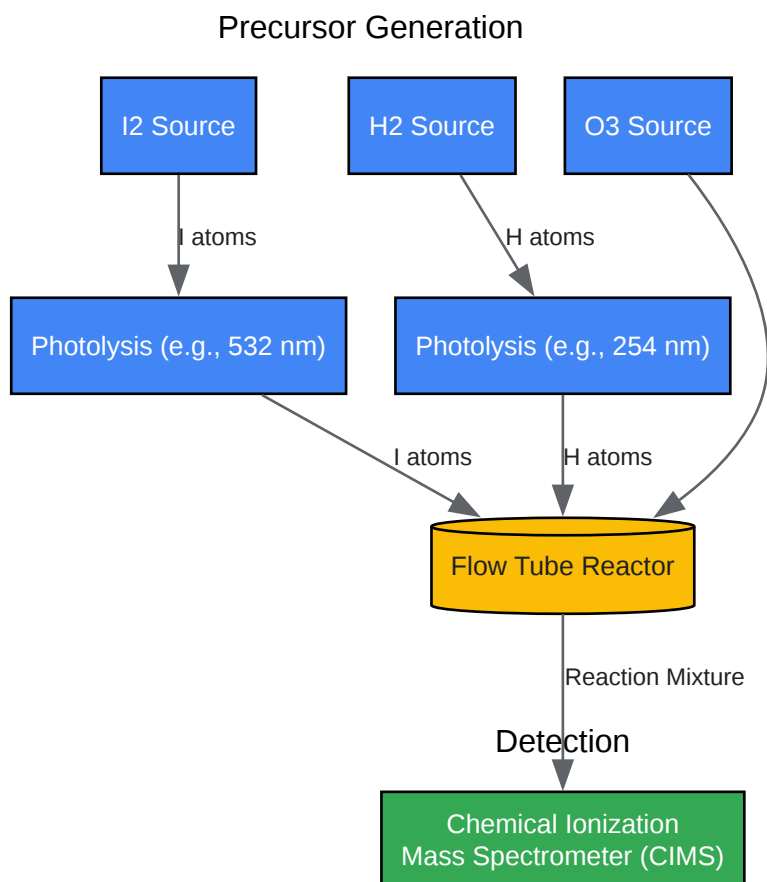
Caption: Proposed gas-phase formation and reaction pathways of **iodous acid** (HOIO).

## Experimental Protocols

Direct experimental studies on the kinetics of gas-phase HIO2 are challenging. However, the methodologies used to study other reactive iodine species can be adapted.

## Generation of Gas-Phase HIO2

A potential method for generating gas-phase HIO2 for kinetic studies would be through the reaction of its precursors in a flow tube reactor.



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Caption: Conceptual workflow for the generation and detection of gas-phase HIO2.

#### Methodology:

- **IO Radical Generation:** Iodine monoxide (IO) radicals can be generated in a flow tube by reacting iodine atoms (I) with ozone (O<sub>3</sub>). The I atoms are typically produced by the photolysis of I<sub>2</sub> vapor using a laser (e.g., Nd:YAG at 532 nm).
- **OH Radical Generation:** Hydroxyl (OH) radicals can be produced from various sources, such as the reaction of H atoms with NO<sub>2</sub> or the photolysis of H<sub>2</sub>O<sub>2</sub> or O<sub>3</sub> in the presence of water vapor.

- **Reaction and Detection:** The IO and OH radicals are mixed in the flow tube where they react to form HIO<sub>2</sub>. The reaction products are then sampled into a sensitive detection instrument, such as a Chemical Ionization Mass Spectrometer (CIMS), for identification and quantification.

## Detection and Kinetic Measurements

- **Chemical Ionization Mass Spectrometry (CIMS):** CIMS is a highly sensitive technique for detecting trace gases. For HIO<sub>2</sub> detection, a reagent ion (e.g., I<sup>-</sup> or NO<sub>3</sub><sup>-</sup>) would be used to ionize the HIO<sub>2</sub> molecule, forming a detectable cluster<sup>[5]</sup>. By varying the reaction time in the flow tube (by adjusting the injector position or flow rates), the rate of reaction of HIO<sub>2</sub> with another species can be determined.
- **Laser-Induced Fluorescence (LIF):** LIF could potentially be used to detect HIO<sub>2</sub> if a suitable electronic transition can be identified and excited with a laser. The subsequent fluorescence would be proportional to the HIO<sub>2</sub> concentration. This technique is often used for the detection of radical species like OH and IO.

## Conclusion and Future Directions

The gas-phase chemistry of **iodous acid** is an emerging area of atmospheric science. Current knowledge, based predominantly on computational studies, suggests that HIO<sub>2</sub> is formed from atmospherically relevant precursors and that its reaction with the OH radical is a significant sink. However, there is a pressing need for experimental studies to validate the theoretical predictions and to investigate other potential reaction pathways, such as photolysis and reactions with O<sub>3</sub> and NO<sub>x</sub>. The development of reliable experimental methods for generating and detecting gas-phase HIO<sub>2</sub> will be critical for advancing our understanding of its role in the atmosphere. Such experimental data will be invaluable for improving the accuracy of atmospheric models and for providing a more complete picture of iodine-driven new particle formation and its climatic implications.

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